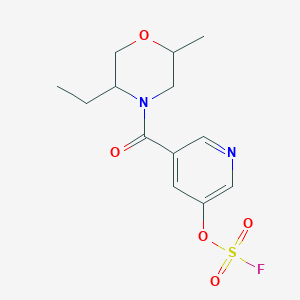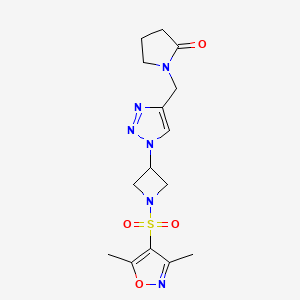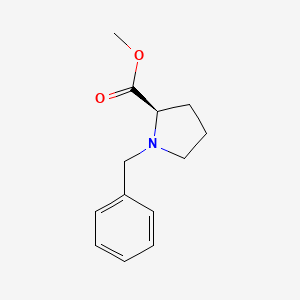
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “Benzyl 3-pyrroline-1-carboxylate”, the SMILES string isO=C (OCc1ccccc1)N2CC=CC2 and the InChI key is XSKKIFJNZPNVGO-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
For the related compound “Benzyl 3-pyrroline-1-carboxylate”, the refractive index isn20/D 1.544 (lit.), boiling point is 133-137 °C/0.6 mmHg (lit.), and density is 1.132 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antimicrobial Activity
The compound has been explored in the realm of microwave-assisted synthesis, specifically targeting the creation of novel pyrrolidine derivatives. These derivatives have shown promising results in antimicrobial tests, particularly 1-acetyl-2-benzylpyrrolidine-2-carboxamide which has been determined to be a potent product in this context (Sreekanth & Jha, 2020).
Enantioselective C−H Oxidation
The compound also plays a role in the field of enantioselective C−H oxidation, where chiral Mn‐aminopyridine complexes are utilized. These complexes, which include the (R,R)-L variant of the compound, have been shown to efficiently catalyze the benzylic C−H oxidation of arylalkanes. This process results in the production of enantiomerically enriched 1‐arylalkanols and ketones, marking a significant advancement in the field of asymmetric hydroxylation mechanisms (Talsi et al., 2017).
Catalytic Arylation of N-Phenylpyrrolidine
In the study of catalytic arylation, the compound has been instrumental. It has been used in the development of a new transformation for the direct and selective arylation of sp3 C-H bonds in the absence of a directing group. This advancement has broadened the scope of arylation to include not only N-phenylpyrrolidine but also N-methyl- and N-benzylpyrrolidine, among others (Sezen & Sames, 2005).
Inhibitors of Neuronal Nitric Oxide
The compound's chiral pyrrolidine core is crucial in the synthesis of novel neuronal nitric oxide synthase (nNOS) inhibitors. This synthesis process involves several key steps, including Frater-Seebach diastereoselective alkylation, and has significant implications in the medical field, particularly concerning neurological conditions (Xue, Gu, & Silverman, 2009).
Propiedades
IUPAC Name |
methyl (2R)-1-benzylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJACAHAGMHHQT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 1-benzylpyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

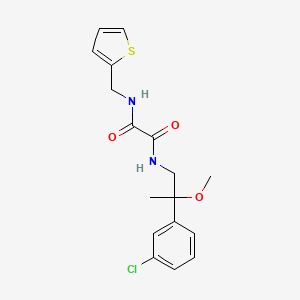
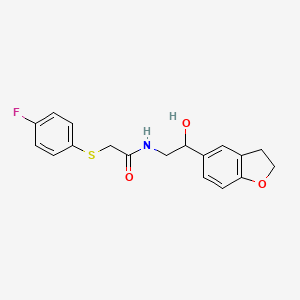
![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)
![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
![4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364615.png)
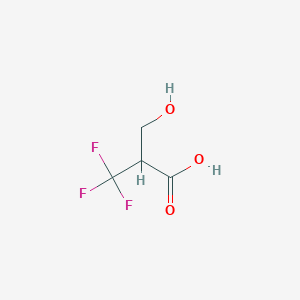
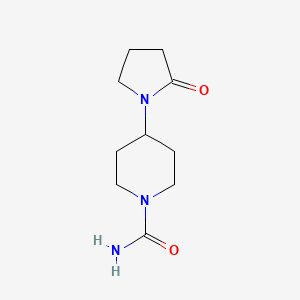
![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)
![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)
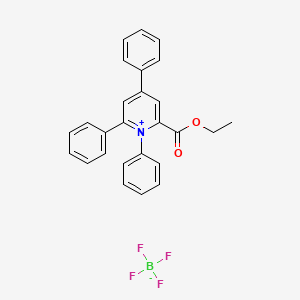
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)
